4-Tert-butyl-2-hydroxybenzamide
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Overview
Description
4-Tert-butyl-2-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of a tert-butyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-hydroxybenzamide typically involves the condensation of 4-tert-butyl-2-hydroxybenzoic acid with an amine. One common method is the direct condensation of the carboxylic acid with the amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 4-tert-butyl-2-hydroxybenzaldehyde.
- Reduction of the amide group can produce 4-tert-butyl-2-hydroxybenzylamine.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
4-Tert-butyl-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
4-tert-Butyl-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-tert-Butyl-2-hydroxybenzylamine: Similar structure but with an amine group instead of an amide.
Uniqueness: 4-Tert-butyl-2-hydroxybenzamide is unique due to the presence of both a tert-butyl group and a hydroxyl group on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-tert-butyl-2-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(12)14)9(13)6-7/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
LDCZDFYPSSDDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
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